Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate
Description
Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate is an organic ester compound featuring a trifluoromethyl-substituted benzoyl group attached to a butanoate backbone. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, often used to enhance metabolic stability and lipophilicity in drug candidates . The compound has been listed as a discontinued product by CymitQuimica, indicating its historical use in research or industrial settings .
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c1-3-11(13(19)20-4-2)12(18)9-6-5-7-10(8-9)14(15,16)17/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCFLCFBPSEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of trifluoromethyl groups on biological systems.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The trifluoromethyl group can interact with various enzymes and receptors, altering their activity.
Pathways: It may modulate signaling pathways related to inflammation, pain, and other biological processes.
Comparison with Similar Compounds
Key Observations :
- The position and number of fluorine atoms significantly influence electronic and steric properties.
- Ester vs. Amide Backbones : Ethyl esters (e.g., target compound) are more hydrolytically labile than amides (e.g., benzamide impurity in ), impacting their utility in drug formulations .
Physicochemical Properties
Comparative data for select compounds:
Analysis :
- The trifluoromethyl group increases molecular weight and lipophilicity (higher XLogP3) compared to mono-fluorinated analogs. This could enhance membrane permeability in biological systems .
- Similar polar surface areas across fluorinated esters suggest comparable solubility profiles, though trifluoromethyl may reduce aqueous solubility due to hydrophobicity .
Biological Activity
Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. The synthesis typically involves the condensation of ethyl butanoate with a trifluoromethyl-substituted benzoyl chloride under basic conditions. This process can yield various derivatives that may exhibit differing biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with similar structures demonstrated moderate inhibition, with some derivatives exhibiting IC50 values lower than those of established drugs like rivastigmine . This suggests potential applications in treating neurodegenerative diseases.
- Cytotoxicity :
Table 1: Biological Activities of this compound Derivatives
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may act as a non-covalent inhibitor by interacting with the active sites of target enzymes such as AChE and BuChE . The trifluoromethyl group likely contributes to enhanced binding affinity due to increased hydrophobic interactions.
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate typically involves the following key stages:
- Synthesis or procurement of 3-(trifluoromethyl)benzoyl chloride or related benzoyl derivatives.
- Formation of the benzoyl-substituted intermediate via acylation reactions.
- Esterification or coupling with ethyl butanoate or related esters to form the target compound.
Preparation of 3-(Trifluoromethyl)benzoyl Chloride
3-(Trifluoromethyl)benzoyl chloride is a crucial acylating agent in the synthesis. It can be prepared or used directly in acylation reactions.
Typical preparation and handling:
| Parameter | Details |
|---|---|
| Starting material | 3-(Trifluoromethyl)benzoic acid or commercially available 3-(trifluoromethyl)benzoyl chloride |
| Reaction conditions | Often prepared by chlorination of the corresponding acid using reagents like thionyl chloride (SOCl2) |
| Purification | Distillation or recrystallization to obtain pure benzoyl chloride |
| Storage | Stored under inert atmosphere to prevent hydrolysis |
Acylation of Ethyl 2-Butanoate or Analogous Substrates
The key step involves acylation of ethyl 2-butanoate or a suitable enolate equivalent with 3-(trifluoromethyl)benzoyl chloride to introduce the benzoyl moiety at the alpha position.
Typical reaction conditions and reagents:
| Aspect | Details |
|---|---|
| Solvent | Anhydrous dichloromethane (DCM) or acetonitrile |
| Base | Pyridine, triethylamine, or N-ethyl-N,N-diisopropylamine (DIPEA) to scavenge HCl byproduct |
| Temperature | 0°C to room temperature |
| Reaction time | 0.5 to several hours |
| Molar ratios | Benzoyl chloride: substrate typically 1:1 to 1.2:1 |
| Work-up | Washing with aqueous acid (e.g., 4 N HCl), sodium bicarbonate, and brine; drying over anhydrous MgSO4 |
- A mixture of ethyl 2-butanoate and pyridine in dichloromethane is cooled to 0°C.
- 3-(Trifluoromethyl)benzoyl chloride is added dropwise.
- The mixture is stirred for 30 minutes to several hours.
- After completion, the organic layer is washed sequentially with aqueous HCl, sodium bicarbonate solution, and brine.
- The organic phase is dried and concentrated.
- Purification by column chromatography yields the desired product in yields ranging from 46% to 63% depending on conditions.
Alternative Coupling Methods
Some methods use carbodiimide-mediated coupling for ester bond formation involving carboxylic acids derived from 3-(trifluoromethyl)benzoyl derivatives.
| Reagents and Conditions | Notes |
|---|---|
| Coupling agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole) | Used to activate carboxylic acid for coupling with alcohol or amine groups |
| Base: DIPEA (N,N-diisopropylethylamine) | Acts as a proton scavenger |
| Solvent: Dichloromethane | Anhydrous conditions preferred |
| Temperature: 0°C to room temperature | Reaction monitored by TLC, typically complete overnight |
| Work-up: Washing with acid/base solutions and drying | Followed by concentration and purification by chromatography |
This method is useful when direct acyl chloride reactions are unsuitable or when mild conditions are required.
Hydrolysis and Further Transformations
In some synthetic routes, hydrolysis steps are employed to convert intermediates to acids or esters under controlled acidic or basic conditions.
- Hydrolysis may be conducted in water or aqueous acid at temperatures from 20°C to reflux.
- Acid or base equivalents range from 1 to 20 molar equivalents depending on substrate and desired conversion.
- These steps are critical for obtaining pure intermediates or final products with high yield and purity.
Summary Table of Key Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation with benzoyl chloride | Ethyl 2-butanoate, 3-(trifluoromethyl)benzoyl chloride, pyridine/DCM, 0°C to RT, 0.5-4 h | 46-63 | Standard acylation, base scavenges HCl, purified by chromatography |
| Carbodiimide-mediated coupling | Carboxylic acid derivative, EDCI, HOBt, DIPEA, DCM, 0°C to RT, overnight | ~60 | Mild conditions, suitable for sensitive substrates |
| Hydrolysis | Acid or base, water, 20°C to reflux | Variable | Used for intermediate or final product conversion |
| Preparation of benzoyl chloride | Chlorination of acid with SOCl2 or similar | High | Essential reagent preparation step |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving esterification and electrophilic aromatic substitution. Key steps include:
- Catalyst Selection : Use palladium or copper-based catalysts to enhance coupling efficiency in trifluoromethyl group incorporation .
- Controlled Environments : Optimize temperature (0–25°C) and solvent systems (e.g., EtOH/THF mixtures) to minimize side reactions, as demonstrated in analogous trifluoromethyl-containing ester syntheses .
- Purification : Column chromatography with gradients of PE/EtOAc (e.g., 23% EtOAc) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H (400 MHz) and ¹³C (100 MHz) NMR in CDCl₃ to resolve signals from the trifluoromethyl group, aromatic protons, and ester carbonyls. Internal standards (TMS for ¹H, CDCl₃ δ 77.0 ppm for ¹³C) improve accuracy .
- X-ray Crystallography : For solid-state structure confirmation, grow crystals in EtOAc/hexane mixtures. This method validated bond angles and steric effects in similar fluorinated esters .
- pKa Determination : Computational models (e.g., Predicted pKa ~6.59) guide solubility assessments for biological assays .
Q. How is the biological activity of this compound screened in preliminary studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates. For example, monitor fluorescence quenching to quantify binding affinity .
- Cellular Uptake Studies : Use LC-MS to measure intracellular concentrations in cell lines (e.g., HEK293), noting the impact of the trifluoromethyl group on membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethyl group?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., 4-trifluoromethyl vs. 3-trifluoromethyl isomers) to compare bioactivity. For example, repositioning the trifluoromethyl group reduced kinase inhibition by 40% in related compounds .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron-withdrawing effects of the trifluoromethyl group on the benzoyl moiety’s reactivity. This predicts regioselectivity in nucleophilic attacks .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Isomer Identification : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as stereochemistry often explains discrepancies in IC₅₀ values .
- Batch Purity Analysis : Compare LC-MS profiles of different synthetic batches. Impurities >2% (e.g., unreacted intermediates) can artificially inflate toxicity readings .
Q. How can computational tools predict the metabolic stability of this compound?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism. The trifluoromethyl group reduces oxidative metabolism rates, extending half-life in liver microsome models .
- Docking Studies : AutoDock Vina models interactions with CYP3A4, identifying steric clashes that prevent hydroxylation at the benzoyl ring .
Key Notes
- Advanced questions emphasize mechanistic insights, computational integration, and data reconciliation.
- Basic questions focus on foundational synthesis, characterization, and initial bioactivity screening.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
